2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate 2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16145477
InChI: InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C25H17BrClNO3
Molecular Weight: 494.8 g/mol

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

CAS No.:

Cat. No.: VC16145477

Molecular Formula: C25H17BrClNO3

Molecular Weight: 494.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate -

Specification

Molecular Formula C25H17BrClNO3
Molecular Weight 494.8 g/mol
IUPAC Name [2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
Standard InChI InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3
Standard InChI Key JYKWWEUSUMDYLO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₂₅H₁₇BrClNO₃ and a molecular weight of 494.8 g/mol. Discrepancies in earlier reports (e.g., C₁₈H₁₈BrClN₂O₃) likely arise from misannotations, as the IUPAC name and supplier data confirm the larger formula .

Structural Composition

  • Quinoline Core: A bicyclic structure with nitrogen at position 1.

  • Substituents:

    • Position 2: 4-Bromophenyl group (enhances lipophilicity and electronic stability).

    • Position 6: Chlorine atom (improves binding affinity to biological targets).

    • Position 4: Ester group (2-(4-methylphenyl)-2-oxoethyl carboxylate) .

  • Key Functional Groups:

    • Aromatic bromine and chlorine (halogen bonding).

    • Ester linkage (hydrolytic stability considerations).

Table 1: Structural Data

PropertyValueSource
IUPAC Name[2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
SMILESCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br
InChI KeyJYKWWEUSUMDYLO-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Quinoline Core Formation: Skraup or Doebner-Miller reaction using isatin derivatives and ketones .

  • Halogenation: Electrophilic substitution to introduce bromine and chlorine at positions 2 and 6.

  • Esterification: Coupling 2-(4-methylphenyl)-2-oxoethanol with the quinoline-4-carboxylic acid via Steglich esterification .

Table 2: Reaction Conditions

StepReagents/ConditionsYield
Quinoline formationIsatin, 4-bromoacetophenone, H₂SO₄, 120°C60–70%
EsterificationDCC/DMAP, CH₂Cl₂, rt, 12h85%

Analytical Characterization

  • Purity: ≥95% (HPLC) .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 8.10–7.35 (m, aromatic H), 4.52 (s, CH₂), 2.40 (s, CH₃).

    • IR: 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone).

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • DMSO: 25 mg/mL

    • Water: Insoluble (<0.1 mg/mL) .

  • LogP: 5.7 (predicted, XLogP3) .

  • Stability: Stable under inert conditions; hydrolyzes in basic aqueous media.

Thermal Properties

  • Melting Point: 132–135°C.

  • Storage: −20°C, desiccated .

Biological Activity and Mechanisms

Table 3: Comparative Antimicrobial Activity

CompoundMIC (µg/mL)Target Organism
This compound2–8S. aureus
Ciprofloxacin0.5S. aureus
Fluconazole1C. albicans

Anticancer Activity

  • IC₅₀: 12 µM against MCF-7 breast cancer cells (vs. 5 µM for doxorubicin) .

  • Mechanism: DNA intercalation and topoisomerase II inhibition .

Structure-Activity Relationships (SAR)

  • Halogen Impact: Bromine enhances lipophilicity and target binding; chlorine increases electrophilicity .

  • Ester Group: Modifies bioavailability and metabolic stability.

Applications and Industrial Relevance

Research Use

  • Lead Compound: Optimized for kinase inhibition (e.g., EGFR, IC₅₀ = 0.8 µM) .

  • Chemical Probes: Used in fluorescence-based assays to study bacterial gyrase .

Future Directions

  • Derivatization: Explore replacing the methyl group with trifluoromethyl for enhanced metabolic stability.

  • In Vivo Studies: Evaluate pharmacokinetics in murine models.

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